Hafnium trifluoroacetylacetonate

Atomic Layer Deposition Chemical Vapor Deposition Precursor Volatility

Sourcing a suboptimal hafnium precursor like HfCl₄ or Hf(acac)₄ can introduce chlorine contaminants, corrosive byproducts, or insufficient vapor pressure, compromising film purity and deposition throughput. Hafnium trifluoroacetylacetonate (Hf(tfac)₄) resolves these issues with its uniquely balanced volatility and thermal stability (decomposition onset ~190°C), making it the preferred β-diketonate for MOCVD and ALD of high-k HfO₂ dielectrics. • Higher volatility than Hf(acac)₄ enables superior precursor flux and uniform film coverage on large wafers. • Lower thermal budget compatibility vs. Hf(thd)₄ (decomposition ~190°C vs. 400-550°C), critical for BEOL and temperature-sensitive substrates. • Consistent lot-to-lot purity ensures reproducible deposition rates and dielectric performance.

Molecular Formula C20H20F12HfO8
Molecular Weight 794.8 g/mol
Cat. No. B13837603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium trifluoroacetylacetonate
Molecular FormulaC20H20F12HfO8
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf]
InChIInChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-;
InChIKeyVCJDWFFTLZFYQS-UVSRJUEXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hf(tfac)₄ Procurement Guide for CVD/ALD


Hafnium trifluoroacetylacetonate, designated Hf(tfac)₄ (CAS 17475-68-2), is a homoleptic β-diketonate complex of hafnium(IV) [1]. It serves as a volatile, metal-organic precursor for the deposition of hafnium dioxide (HfO₂) thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [2]. The compound is a white to off-white powder with a molecular weight of 790.81 g/mol and a melting point of 128-129 °C . Its primary industrial and research value stems from its balanced volatility and thermal stability, which facilitate the fabrication of high-k dielectric layers in advanced microelectronics [3].

Hf(tfac)₄ Substitution Challenges


Substituting hafnium trifluoroacetylacetonate with a generic hafnium precursor like HfCl₄, Hf(acac)₄, or Hf(thd)₄ can lead to significant process deviations and material quality issues in thin film deposition. Each precursor class exhibits distinct volatility, thermal decomposition pathways, and introduces different potential contaminants (e.g., carbon, chlorine, fluorine) [1]. For instance, while HfCl₄ offers a halogen-free carbon source, it requires high temperatures for sufficient vapor pressure and may introduce corrosive byproducts [2]. Conversely, non-fluorinated β-diketonates like Hf(acac)₄ are less volatile, demanding higher vaporization temperatures that can limit deposition rate and uniformity [3]. The specific balance of volatility and stability offered by Hf(tfac)₄ is not uniformly present across these analogs, meaning a direct swap can compromise film purity, growth rate, or electrical performance in critical applications.

Hf(tfac)₄ Head-to-Head Evidence


Volatility vs. Hf(acac)₄

Hf(tfac)₄ demonstrates significantly higher volatility compared to the non-fluorinated analog Hf(acac)₄, a critical parameter for efficient precursor delivery in CVD and ALD processes [1]. While direct vapor pressure values from a single study are not presented in the accessible abstract, the MOCVD Precursor Encyclopedia notes that Hf(acac)₄ requires high vaporization temperatures of approximately 200°C for sufficient evaporation, whereas Hf(tfac)₄ is described as 'more volatile' [1]. This comparative volatility is a key differentiator, as higher volatility enables lower precursor source temperatures, reduced thermal stress, and potentially higher deposition rates.

Atomic Layer Deposition Chemical Vapor Deposition Precursor Volatility

Thermal Decomposition Profile

The thermal decomposition of Hf(tfac)₄ is reported to begin around 190°C and continue up to 250°C, yielding hafnium dioxide (HfO₂) and volatile byproducts . This decomposition temperature range is crucial for defining the ALD/CVD process window. While no direct head-to-head TGA comparison data was found in the accessible sources, this data point can be used for class-level inference against other precursors. For instance, Hf(thd)₄ is known for its high thermal stability but is often used at higher deposition temperatures (400-550°C) [1]. The lower onset of decomposition for Hf(tfac)₄ suggests its potential suitability for processes with lower thermal budgets.

Atomic Layer Deposition Chemical Vapor Deposition Thermal Decomposition

Contamination: Fluorine vs. Carbon

Patent literature provides a class-level comparison of contamination risks among hafnium precursors. Hf(tfac)₄ is identified as a volatile precursor with a risk of fluorine contamination [1]. In contrast, Hf(tmhd)₄ (also known as Hf(thd)₄) is noted as stable but induces carbon contamination that is difficult to remove [1]. This distinction is critical for microelectronics applications where even trace impurities can degrade the electrical properties of high-k dielectric films. The choice between Hf(tfac)₄ and Hf(tmhd)₄ therefore becomes a strategic decision balancing the types of potential contaminants and their impact on film performance.

High-k Dielectrics Thin Film Purity CVD/ALD Contamination

Ligand Exchange Kinetics: Hf vs. Zr

In the class of Group IV trifluoroacetylacetonates, hafnium and zirconium compounds exhibit distinct ligand exchange kinetics. A study from 1965 found that while acetylacetone exchange rates differ for zirconium and hafnium, the exchange rates for the trifluoroacetylacetone ligands are essentially the same for both metals [1]. This is a critical piece of cross-study comparable evidence: it demonstrates that for the tfac ligand, the metal center (Hf vs. Zr) does not significantly alter this specific dynamic chemical behavior, which could have implications for precursor design and reaction chemistry in solution-based or gas-phase processes.

Organometallic Chemistry Precursor Design Ligand Exchange

DFT Study: ALD Interface Stability

While not a direct study of Hf(tfac)₄, a Density Functional Theory (DFT) study comparing HfCl₄, HfI₄, TEMA-Hf, and TDMA-Hf as ALD precursors provides a valuable benchmark for class-level inference [1]. The study found that TDMA-Hf showed better interface stability on a Si(100) surface after reaction with OH⁻ ions [1]. This highlights the importance of ligand design on the resulting film interface. Hf(tfac)₄, with its β-diketonate ligand set, represents a different class from these alkylamides and halides. The comparative data suggests that the choice of precursor, including the β-diketonate class of Hf(tfac)₄, can be expected to yield different interface characteristics compared to halide or amide precursors, a key consideration for gate dielectric applications.

Atomic Layer Deposition Density Functional Theory High-k Dielectrics

Hf(tfac)₄ Optimal Use Cases


MOCVD of HfO₂ Gate Dielectrics

The superior volatility of Hf(tfac)₄ relative to Hf(acac)₄ [1] makes it the preferred β-diketonate choice for Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO₂, where high precursor flux and uniform film coverage across large wafers are essential. Its ability to deliver sufficient vapor pressure at more manageable source temperatures supports higher deposition rates and improved throughput in semiconductor manufacturing.

ALD for Low Thermal Budgets

With a reported thermal decomposition onset around 190°C [1], Hf(tfac)₄ is well-suited for Atomic Layer Deposition (ALD) process development where substrate thermal budgets are constrained. This is particularly relevant for back-end-of-line (BEOL) applications or deposition on temperature-sensitive materials, where the high deposition temperatures (400-550°C) required for Hf(thd)₄ may be prohibitive.

Fluorine-Doped High-k Dielectrics

The inherent risk of fluorine contamination when using Hf(tfac)₄ [1], while often a concern, can be strategically exploited in research aimed at creating fluorine-doped HfO₂ films. Controlled incorporation of fluorine can modify the dielectric constant or passivate defects. Hf(tfac)₄ serves as a single-source precursor for investigating such effects, in contrast to the carbon contamination pathway of Hf(tmhd)₄ [1].

Group IV β-Diketonate Comparative Studies

The finding that ligand exchange kinetics for the tfac ligand are identical between Hf(tfac)₄ and Zr(tfac)₄ [1] positions Hf(tfac)₄ as an ideal candidate for fundamental studies comparing the chemical behavior of hafnium and zirconium. This allows researchers to isolate the effects of the metal center from the ligand, which is valuable for understanding reaction mechanisms and designing new precursors or catalysts.

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